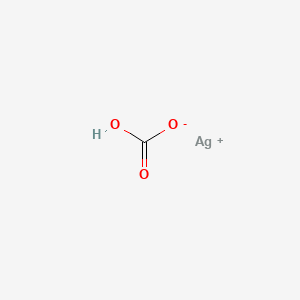
Silver bicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver bicarbonate, also known as silver hydrogen carbonate, is a chemical compound with the formula AgHCO₃. It is a relatively less common compound of silver, known for its unique properties and applications in various fields of science and industry. This compound is typically found as a white or pale yellow solid and is known for its limited solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver bicarbonate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium bicarbonate (NaHCO₃) in an aqueous solution. The reaction proceeds as follows:
AgNO3+NaHCO3→AgHCO3+NaNO3
This method involves mixing aqueous solutions of the reactants, resulting in the precipitation of this compound, which can then be filtered, washed, and dried.
Industrial Production Methods: While this compound is not commonly produced on an industrial scale due to its limited applications, the precipitation method described above is the most feasible approach for its synthesis in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions: Silver bicarbonate undergoes several types of chemical reactions, including:
- Upon heating, this compound decomposes to form silver carbonate (Ag₂CO₃), water (H₂O), and carbon dioxide (CO₂).
Decomposition: 2AgHCO3→Ag2CO3+H2O+CO2
this compound reacts with acids to form silver salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl):Reaction with Acids: AgHCO3+HCl→AgCl+H2O+CO2
Common Reagents and Conditions:
Acids: Hydrochloric acid, nitric acid.
Heat: Decomposition occurs upon heating.
Major Products Formed:
Silver Carbonate (Ag₂CO₃): Formed upon decomposition.
Silver Chloride (AgCl): Formed in reactions with hydrochloric acid.
Aplicaciones Científicas De Investigación
Silver bicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in organic synthesis.
Biology and Medicine: While not as commonly used as other silver compounds, this compound can be explored for its potential antimicrobial properties.
Industry: Limited industrial applications, but can be used in the preparation of other silver compounds.
Mecanismo De Acción
The mechanism of action of silver bicarbonate, particularly in its antimicrobial properties, involves the release of silver ions (Ag⁺). These ions interact with bacterial cell membranes, leading to structural damage and disruption of essential cellular processes. The silver ions can also interfere with the replication of bacterial DNA, ultimately leading to cell death.
Comparación Con Compuestos Similares
Silver Carbonate (Ag₂CO₃): Similar in composition but differs in its stability and applications.
Silver Nitrate (AgNO₃): More commonly used in various applications, including photography and as an antiseptic.
Silver Chloride (AgCl): Known for its use in photographic materials and as a reference electrode in electrochemistry.
Uniqueness: Silver bicarbonate is unique due to its specific chemical properties and limited solubility in water. Its ability to decompose into silver carbonate and its reactions with acids make it a valuable compound for specific chemical processes.
Propiedades
Número CAS |
10357-62-7 |
|---|---|
Fórmula molecular |
CHAgO3 |
Peso molecular |
168.885 g/mol |
Nombre IUPAC |
silver;hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Clave InChI |
XHXKMTAWMZESFU-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

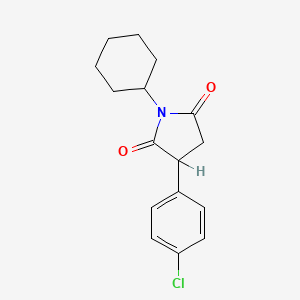
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
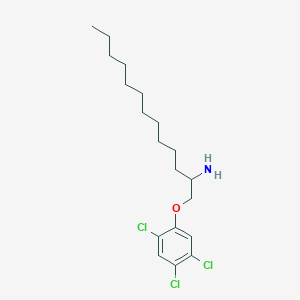
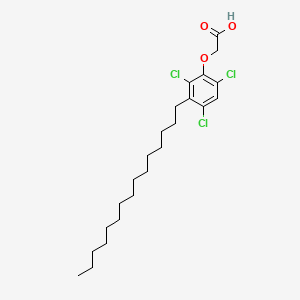
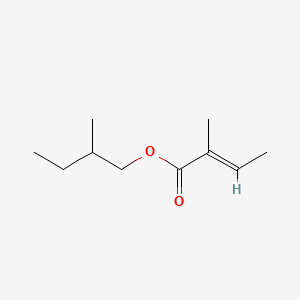


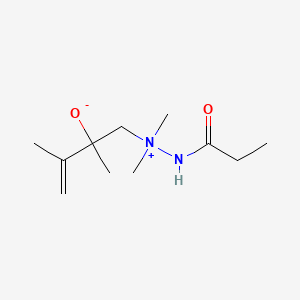
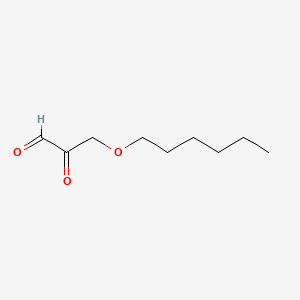


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
